molecular formula C16H22N4O2S2 B12377792 N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide

N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B12377792
M. Wt: 366.5 g/mol
InChI Key: MCLDWKVRXDHDEI-UHFFFAOYSA-N
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Description

N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of oxazole, thiazole, and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neuropathic pain .

Preparation Methods

The synthesis of N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide involves multiple steps, starting with the preparation of the oxazole and thiazole intermediates. These intermediates are then coupled with a piperidine derivative under specific reaction conditions. The synthetic route typically involves:

Chemical Reactions Analysis

N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide involves the inhibition of adaptor protein 2-associated kinase 1 (AAK1). This inhibition leads to a decrease in the phosphorylation of μ2, which is involved in the regulation of pain pathways. By inhibiting AAK1, the compound can reduce the transmission of pain signals, making it a promising candidate for the treatment of neuropathic pain .

Comparison with Similar Compounds

N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide can be compared with other AAK1 inhibitors and compounds containing oxazole and thiazole rings:

Properties

Molecular Formula

C16H22N4O2S2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C16H22N4O2S2/c1-10(2)12-7-18-13(22-12)9-23-14-8-19-16(24-14)20-15(21)11-3-5-17-6-4-11/h7-8,10-11,17H,3-6,9H2,1-2H3,(H,19,20,21)

InChI Key

MCLDWKVRXDHDEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3

Origin of Product

United States

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